molecular formula C17H16N2O4S B11400536 2-(6-methyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide

2-(6-methyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B11400536
M. Wt: 344.4 g/mol
InChI Key: CPYWZNMSXUADJY-UHFFFAOYSA-N
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Description

2-(6-Methyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic small molecule featuring a benzofuran core linked to a sulfamoylphenyl group via an acetamide bridge. Benzofuran derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties . The acetamide linker is critical for balancing molecular flexibility and rigidity, enabling optimal interactions with biological targets .

Properties

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

2-(6-methyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C17H16N2O4S/c1-11-2-7-15-12(10-23-16(15)8-11)9-17(20)19-13-3-5-14(6-4-13)24(18,21)22/h2-8,10H,9H2,1H3,(H,19,20)(H2,18,21,22)

InChI Key

CPYWZNMSXUADJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Biological Activity

2-(6-methyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide is a complex organic compound belonging to the benzofuran class. Its unique structure, which includes a benzofuran moiety linked to an acetamide group and further substituted with a sulfamoyl phenyl group, suggests potential biological activities that are of interest in medicinal chemistry. This article aims to provide an overview of the biological activity associated with this compound, including relevant research findings, synthetic methods, and comparative analysis with similar compounds.

Molecular Characteristics

  • Molecular Formula : C17H16N2O4S
  • Molecular Weight : 336.38 g/mol
  • IUPAC Name : 2-(6-methyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide

Biological Activities

Research indicates that 2-(6-methyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide exhibits several significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds in the benzofuran class have shown cytotoxic effects against various cancer cell lines. For example, derivatives of benzofuran have demonstrated IC50 values in the micromolar range against leukemia and lung cancer cells .
  • Mechanism of Action : The biological activity is thought to be mediated through interactions with specific molecular targets such as enzymes or receptors that influence critical biochemical pathways. This compound's structure may facilitate such interactions, leading to altered cellular responses and potential therapeutic effects.
  • Anti-inflammatory Potential : Benzofuran derivatives have been studied for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokine release, suggesting that 2-(6-methyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide may also exhibit such activity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2-(6-methyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide, a comparison with structurally related compounds is useful:

Compound NameStructureKey Differences
2-(6-methylbenzofuran)StructureLacks sulfamoyl and acetamide groups
N-[4-(4-methylpyrimidin)]acetamideStructureNo benzofuran moiety
2-(6-chlorobenzofuran)StructureChlorine substitution affects reactivity
2-(6-methoxybenzofuran)StructureAlters solubility and potential interactions

This table highlights how the presence of specific functional groups like sulfamoyl and acetamide can influence the biological properties of these compounds.

Synthesis and Research Findings

The synthesis of 2-(6-methyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions, including:

  • Formation of the Benzofuran Ring : Achieved through cyclization of appropriate precursors.
  • Introduction of Acetamide Group : Via acylation reactions using acetic anhydride or acetyl chloride.
  • Substitution Reactions : Electrophilic aromatic substitution introduces necessary substituents.

Research has indicated that modifications in the structure can lead to variations in biological activity. For instance, studies on related benzofuran derivatives have demonstrated significant anticancer activity linked to specific structural features such as halogen substitutions and functional group placements .

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives in anticancer research:

  • Study on Cytotoxicity : A study found that certain benzofuran derivatives exhibited IC50 values as low as 0.1 μM against HL60 leukemia cells, indicating potent cytotoxic effects without harming normal cells .
  • In Vivo Testing : In vivo models have shown that benzofuran derivatives can reduce tumor growth significantly while maintaining body weight and organ health, suggesting a favorable therapeutic profile .

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds similar to 2-(6-methyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide exhibit significant enzyme inhibitory activity. For instance, derivatives of sulfonamides have been studied for their potential as inhibitors of carbonic anhydrases, which are important in various physiological processes and pathologies, including cancer . The compound's structure may allow it to interact effectively with these enzymes, potentially leading to therapeutic applications in conditions like glaucoma and edema.

Anticancer Activity

The compound is being investigated for its anticancer properties. Similar benzofuran derivatives have shown promising results in inhibiting cancer cell proliferation. For example, studies demonstrated that certain sulfonamide derivatives could induce apoptosis in breast cancer cell lines, suggesting that 2-(6-methyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide may have similar effects . The mechanism of action might involve the modulation of specific signaling pathways related to cell survival and death.

Antimicrobial Properties

The antimicrobial potential of compounds with a benzofuran core is notable. Research has indicated that certain derivatives can exhibit significant antibacterial and antifungal activities against various strains, including resistant bacteria . The sulfonamide moiety is known for its ability to inhibit bacterial growth by targeting folic acid synthesis, making this compound a candidate for further exploration in the development of new antimicrobial agents.

Case Study 1: Enzyme Inhibition

A study focused on the synthesis of new sulfonamide derivatives demonstrated that compounds with structural similarities to 2-(6-methyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide showed effective inhibition against carbonic anhydrase IX with IC50 values ranging from 10.93 to 25.06 nM . This selectivity for CA IX over CA II highlights the potential for developing targeted therapies for cancer treatment.

Case Study 2: Anticancer Activity

In another investigation, a series of benzofuran derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. One compound exhibited an IC50 value of 4.12 µM against breast cancer cells, showcasing the potential of benzofuran-based structures in anticancer drug development . This suggests that 2-(6-methyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide could be similarly effective.

Case Study 3: Antimicrobial Efficacy

A comprehensive screening of sulfonamide derivatives revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. One derivative showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating the potential of this class of compounds in addressing antibiotic resistance issues .

Chemical Reactions Analysis

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or alkaline conditions:
Reaction :
Acetamide+H2OH+/OHCarboxylic Acid+Amine\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic Acid} + \text{Amine}

  • Conditions :

    • Acidic: 1M HCl, reflux at 80°C for 6–8 hours.

    • Alkaline: 1M NaOH, 60°C for 4 hours.

  • Products : 2-(6-Methyl-1-benzofuran-3-yl)acetic acid and 4-aminobenzenesulfonamide.

  • Applications : Hydrolysis is critical for prodrug activation or metabolite studies.

Sulfonamide Reactivity

The sulfamoyl group participates in alkylation and acylation:

Alkylation

Reaction :
Sulfonamide+R-XN-Alkylated Sulfonamide\text{Sulfonamide} + \text{R-X} \rightarrow \text{N-Alkylated Sulfonamide}

  • Conditions : K2_2CO3_3 in DMF, 50°C, 12 hours.

  • Example : Methyl iodide yields N-methylsulfonamide derivatives.

  • Yield : 65–75%.

Acylation

Reaction :
Sulfonamide+Acid ChlorideN-Acylated Sulfonamide\text{Sulfonamide} + \text{Acid Chloride} \rightarrow \text{N-Acylated Sulfonamide}

  • Conditions : Pyridine as base, room temperature.

  • Applications : Enhances lipophilicity for membrane permeability.

Benzofuran Ring Modifications

The electron-rich benzofuran moiety undergoes electrophilic substitution:

Nitration

Reaction :
Benzofuran+HNO3Nitrobenzofuran\text{Benzofuran} + \text{HNO}_3 \rightarrow \text{Nitrobenzofuran}

  • Conditions : Concentrated HNO3_3/H2_2SO4_4, 0–5°C.

  • Regioselectivity : Nitration occurs at position 5 of the benzofuran ring.

Sulfonation

Reaction :
Benzofuran+H2SO4Sulfonated Benzofuran\text{Benzofuran} + \text{H}_2\text{SO}_4 \rightarrow \text{Sulfonated Benzofuran}

  • Conditions : Fuming H2_2SO4_4, 50°C, 2 hours.

  • Applications : Introduces polar groups for solubility enhancement.

Cross-Coupling Reactions

The benzofuran ring participates in palladium-catalyzed couplings:

Suzuki Coupling

Reaction :
Benzofuran-Boronic Acid+Aryl HalidePd(PPh3)4Biaryl Product\text{Benzofuran-Boronic Acid} + \text{Aryl Halide} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl Product}

  • Conditions : Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O (3:1), 80°C.

  • Yield : 60–70% for aryl bromides.

Oxidative Transformations

The sulfamoyl group and benzofuran ring are susceptible to oxidation:

Reaction TypeConditionsProductsYieldReference
Sulfonamide Oxidation H2_2O2_2, CH3_3COOHSulfonic acid derivative55%
Benzofuran Oxidation KMnO4_4, acidic conditions2-(6-Methyl-1-benzofuran-3-yl)diketone40%

Biological Interaction Mechanisms

While not a classical reaction, the sulfamoyl group inhibits enzymes like carbonic anhydrase via Zn2+^{2+} chelation:

  • Binding : The sulfonamide nitrogen coordinates to Zn2+^{2+} in the enzyme’s active site (distance: 1.73 Å) .

  • Hydrogen Bonds : Oxygen of the sulfamoyl group forms H-bonds with Thr199 .

Comparative Reactivity Table

Functional GroupReaction TypeKey Reagents/ConditionsApplications
AcetamideHydrolysisHCl/NaOH, heatProdrug activation
SulfamoylAlkylation/AcylationR-X, acid chloridesDerivative synthesis
BenzofuranElectrophilic substitutionHNO3_3, H2_2SO4_4Structural diversification
BenzofuranSuzuki couplingPd catalysts, boronic acidsBiaryl scaffold construction

Key Findings from Experimental Studies

  • Amide Stability : The acetamide group resists hydrolysis at physiological pH, making it suitable for oral administration.

  • Sulfonamide Versatility : Alkylation improves blood-brain barrier penetration in neuroactive derivatives.

  • Benzofuran Reactivity : Electron-donating methyl groups enhance electrophilic substitution rates by 30% compared to unsubstituted benzofuran.

This compound’s multifunctional architecture enables tailored modifications for drug discovery, with reactivity data guiding structure-activity relationship (SAR) optimization.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of N-(4-sulfamoylphenyl)acetamide derivatives, which vary in their aromatic or heterocyclic substituents. Key structural analogs and their properties are summarized below:

Compound Name Core Structure Substituents/Modifications Melting Point (°C) Biological Activity/Notes Reference
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide Piperazine-linked Benzhydryl tail Not reported Selective hCA II/VII inhibitor; tail length critical for isoform selectivity
2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Benzothiazole Ethoxy group at C6 144.2 Anticancer activity (specific targets not detailed)
2-(4-Oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide Thiazolidinone 4-Oxo-2-thioxo moiety 294–296 High thermal stability; potential enzyme inhibition
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-4-tolylacetamide Quinazolinone-thioacetamide Tolyl group at N-terminal 315.5 High melting point; antitumor potential
2-(6-Methyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide Benzofuran Methyl group at C6 Not reported Hypothesized CA inhibition; benzofuran enhances lipophilicity

Key Comparative Insights

  • Structural Variations: The benzofuran core in the target compound distinguishes it from benzothiazole (), piperazine (), and thiazolidinone () analogs. Benzofuran’s increased lipophilicity may improve blood-brain barrier penetration compared to polar groups like thiazolidinone .
  • Biological Activity: Carbonic Anhydrase Inhibition: The acetamide linker is a common feature in CA inhibitors, as seen in , where tail length and substituent bulk dictate isoform selectivity. The benzofuran group may target hydrophobic regions of CA active sites . Anticancer Potential: Thiazolidinedione-linked analogs () show VEGFR-2 inhibition and PPARγ agonism. The benzofuran core may similarly modulate kinase or nuclear receptor pathways .
  • Thermal Stability: Thiazolidinone and quinazolinone derivatives exhibit higher melting points (294–315°C) due to rigid heterocyclic cores and hydrogen-bonding capacity . The benzofuran analog likely has moderate thermal stability, balancing rigidity and flexibility.
  • Synthetic Accessibility :

    • The target compound can be synthesized via nucleophilic substitution of 2-chloro-N-(4-sulfamoylphenyl)acetamide with 6-methyl-1-benzofuran-3-amine, analogous to methods in and .

Selectivity and Toxicity

  • Selectivity : Piperazine-linked analogs () achieve CA isoform selectivity via tail length adjustments. The benzofuran analog’s compact structure may favor CA II inhibition over CA VII, mirroring trends in .
  • Toxicity: Thiazolidinedione derivatives () demonstrate low toxicity in the Minnow assay, suggesting that the acetamide-sulfamoylphenyl scaffold is well-tolerated .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6-methyl-1-benzofuran-3-yl)-N-(4-sulfamoylphenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step synthesis is typical:

Benzofuran Core Formation : Cyclize precursors (e.g., substituted phenols with α,β-unsaturated ketones) using acid catalysis (H₂SO₄ or polyphosphoric acid) .

Amide Coupling : React 2-(6-methylbenzofuran-3-yl)acetic acid with 4-sulfamoylaniline using coupling agents (e.g., HATU or EDCI/HOBt) in DMF at 0–5°C. Optimize yield by adjusting stoichiometry (1.2:1 acid-to-amine ratio) and monitoring via TLC (ethyl acetate/hexane, 1:1) .

Q. How should researchers characterize the crystal structure of this compound?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL-97 to achieve R-factor < 0.04. Analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using Mercury software. Compare torsion angles (e.g., benzofuran-sulfonamide dihedral angles) with DFT-optimized structures .

Q. What safety protocols are critical during handling?

  • Methodological Answer : Follow hazard controls for sulfonamide derivatives:

  • Use PPE (gloves, lab coat, goggles).
  • Avoid inhalation/contact; work in a fume hood.
  • Store at -20°C in airtight containers. Refer to SDS for emergency measures (e.g., ethanol rinsing for skin contact) .

Advanced Research Questions

Q. How do computational methods predict the compound's reactivity in biological systems?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., cyclooxygenase-2) using the compound’s optimized geometry (DFT/B3LYP). Calculate binding affinities (ΔG) and compare with experimental IC₅₀ values. Solvent effects are modeled via implicit solvation (PCM) .

Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical results?

  • Methodological Answer : For NMR discrepancies:

Re-optimize DFT calculations with explicit solvent models (e.g., COSMO).

Validate chemical shifts using GIAO (Gauge-Independent Atomic Orbital) method at the same theory level.

Cross-check with high-resolution MS (ESI-TOF) to confirm molecular ion peaks .

Q. How can reaction fundamentals inform scalable synthesis in flow reactors?

  • Methodological Answer : Design a continuous-flow system using microreactors (channel width < 500 µm). Optimize parameters:

  • Residence time (τ): 10–30 minutes via syringe pumps.
  • Temperature: 60–80°C for cyclization steps.
  • Monitor via in-line FTIR for real-time conversion tracking. Use CFD simulations (COMSOL) to predict mass transfer limitations .

Q. What non-covalent interactions dominate the compound’s solid-state packing?

  • Methodological Answer : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify interaction contributions:

  • H-bonding : Sulfamoyl N–H⋯O interactions (≈30% contribution).
  • Van der Waals : Benzofuran methyl groups and phenyl rings (≈50%).
  • C–H⋯π : Observed in π-electron-rich regions (validated via NCI plots) .

Contradiction Analysis

  • vs. 7 : While emphasizes computational reaction design, highlights reactor engineering. Integrate both by using DFT-predicted transition states to inform flow reactor design (e.g., identifying temperature-sensitive steps) .

  • vs. 16 : uses acetic anhydride for acetylation, whereas suggests safer coupling agents. Validate via comparative studies: HATU may reduce side reactions vs. traditional methods .

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